

# GSK864: A Technical Guide to Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK864    |           |
| Cat. No.:            | B15615485 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of **GSK864**, a potent chemical probe used in preclinical research to investigate the function and therapeutic potential of inhibiting isocitrate dehydrogenase 1 (IDH1). **GSK864** is a selective, allosteric inhibitor of mutant IDH1 enzymes, which are key drivers in various cancers, including acute myeloid leukemia (AML) and glioma.

#### **Core Mechanism of Action**

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). In several cancers, a point mutation in the IDH1 gene, most commonly at the R132 residue, confers a new, abnormal function (neomorphic activity). This mutant enzyme converts  $\alpha$ -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, such as the TET family of DNA hydroxylases. This leads to widespread DNA and histone hypermethylation, resulting in an epigenetic-driven block in cellular differentiation, which ultimately promotes tumorigenesis.

**GSK864** functions as an allosteric inhibitor. It binds to a site distinct from the active site of the mutant IDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the



catalytic conversion of  $\alpha$ -KG to 2-HG, thereby reducing oncometabolite levels and reversing the downstream epigenetic blockade.







Click to download full resolution via product page

Caption: Mutant IDH1 oncogenic signaling pathway and GSK864 intervention point.

#### **Quantitative Preclinical Data**

**GSK864** has been characterized extensively in biochemical and cell-based assays, demonstrating high potency against common IDH1 mutations.

Table 1: In Vitro Potency of GSK864

| Target / Cell Line          | Assay Type                   | Value   | Reference(s) |
|-----------------------------|------------------------------|---------|--------------|
| IDH1 R132C Mutant           | Biochemical IC <sub>50</sub> | 8.8 nM  |              |
| IDH1 R132H Mutant           | Biochemical IC50             | 15.2 nM |              |
| IDH1 R132G Mutant           | Biochemical IC50             | 16.6 nM |              |
| H315D/R132H Mutant<br>Cells | Proliferation IC50           | 7.4 nM  |              |
| HT1080 (R132C)<br>Cells     | 2-HG Production EC50         | 320 nM  |              |
| mIDH2 Mutant                | Biochemical IC₅o             | 183 nM  |              |

| Wild-Type IDH1 | Biochemical IC50 | ~470 nM | |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters for GSK864



| Parameter     | Animal Model | Value <i>l</i><br>Formulation                                             | Purpose                | Reference(s) |
|---------------|--------------|---------------------------------------------------------------------------|------------------------|--------------|
| Dosing        | CD-1 Mice    | 213 mg/kg, IP                                                             | Pharmacokinet ics      |              |
| Dosing        | NSG Mice     | 150 mg/kg, IP                                                             | AML Xenograft<br>Study |              |
| Formulation 1 | In vivo use  | 16.6 mg/mL in<br>PG:DMSO:PEG-<br>400:H <sub>2</sub> O<br>(16.7:3.3:40:40) | Dosing Vehicle         |              |
| Formulation 2 | In vivo use  | 2.5 mg/mL in<br>DMSO, PEG300,<br>Tween-80, Saline                         | Dosing Vehicle         |              |

| Key Finding | CD-1 Mice | Significant concentrations maintained in blood for up to 24 hours | Drug Exposure | |

## **Preclinical Research Applications**

A primary application of **GSK864** is in preclinical models of IDH1-mutant AML. Studies show that treatment with **GSK864** in primary AML patient cells leads to a significant decrease in intracellular 2-HG levels. This reduction in the oncometabolite abrogates the myeloid differentiation block, inducing granulocytic differentiation in leukemic blast cells both in vitro and in vivo. Molecularly, this is accompanied by a reversal of the aberrant DNA hypermethylation patterns caused by the IDH1 mutation.

The HT1080 fibrosarcoma cell line, which harbors an endogenous R132C IDH1 mutation, is frequently used to assess the cellular activity of IDH1 inhibitors like **GSK864**. The compound effectively reduces 2-HG production in these cells with an EC₅₀ of 320 nM. While less direct data is available for **GSK864** in glioma models, IDH1 mutations are a defining feature of lower-grade gliomas, making it a relevant tool for research in this area.

At higher concentrations, **GSK864** can also inhibit wild-type IDH1. This has been exploited to study the metabolic consequences of non-mutant IDH1 inhibition in leukemic cell lines (e.g.,



Jurkat, MV4-11). This research has shown that inhibiting wild-type IDH1 can shift cellular metabolism from glycolysis towards oxidative phosphorylation, enhance reactive oxygen species (ROS), and ultimately induce apoptosis.

### **Detailed Experimental Protocols**

This protocol outlines a typical workflow for assessing the anti-leukemic effects of **GSK864** in a patient-derived xenograft (PDX) model.

- Animal Model: Use 4-8 week old immunocompromised mice (e.g., NOD-scid gamma, NSG).
- Irradiation: Sublethally irradiate mice with 2Gy to facilitate engraftment.
- Cell Transplantation: Intravenously inject up to 3x10<sup>6</sup> viable human primary IDH1-mutant AML cells into each mouse.
- Engraftment Confirmation: After 3 weeks, perform bone marrow aspiration and use flow cytometry to confirm human AML cell engraftment (e.g., staining for human CD45 marker).
- Treatment: Prepare GSK864 in a suitable vehicle (see Table 2) and administer via intraperitoneal (IP) injection at a dose of 150 mg/kg. Administer vehicle to the control group.
- Endpoint Analysis:
  - Flow Cytometry: Analyze bone marrow cells for markers of differentiation (e.g., CD38) on the human CD45<sup>+</sup> cell population.
  - Morphology: Sort viable human leukemic cells (mCD45.1<sup>-</sup> huCD45<sup>+</sup>) and perform cytomorphology analysis (e.g., Wright-Giemsa stain) to observe signs of myeloid differentiation, such as increased cytoplasm-to-nuclear ratio and nuclear indentation.
  - 2-HG Levels: Measure 2-HG levels in bone marrow or plasma via LC-MS/MS.





Click to download full resolution via product page

Caption: Workflow for an in vivo AML xenograft study using GSK864.

This protocol describes how to measure the effect of GSK864 on 2



 To cite this document: BenchChem. [GSK864: A Technical Guide to Preclinical Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615485#preclinical-research-applications-of-gsk864]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com